molecular formula C15H12O5 B1195450 Tucaresol CAS No. 84290-27-7

Tucaresol

货号 B1195450
CAS 编号: 84290-27-7
分子量: 272.25 g/mol
InChI 键: XEDONBRPTABQFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Tucaresol is synthesized from resorcinol or 2,6-dimethoxybenzaldehyde. Zacharie et al. (1997) developed two new procedures for preparing tucaresol, which are practical for scale-up and versatile for preparing analogues (Zacharie et al., 1997).

Molecular Structure Analysis

The molecular structure of tucaresol includes a benzaldehyde derivative designed to interact with hemoglobin. Its structure allows it to increase the oxygen affinity of hemoglobin, as noted in studies examining its pharmacokinetics and pharmacodynamics (Rolan et al., 1995).

Chemical Reactions and Properties

Tucaresol is known to form Schiff bases, which are crucial for its immunomodulatory properties. Schiff base formation occurs between specialized carbonyls and amines on cell surfaces, playing a key role in specific T-cell activation (Chen & Rhodes, 1996).

Physical Properties Analysis

While specific details about the physical properties of tucaresol, such as its melting point or solubility, are not extensively documented in the available literature, its synthesis and structural properties suggest it is a stable compound under normal conditions.

Chemical Properties Analysis

Tucaresol's chemical properties, especially its interaction with hemoglobin and immunomodulatory effects, are notable. It interacts stoichiometrically with hemoglobin, increasing oxygen affinity and potentially benefiting conditions like sickle cell anemia. Furthermore, it has been shown to modulate immune responses in various studies (Rolan et al., 1993).

科学研究应用

Treatment of COVID-19

  • Scientific Field : Virology, specifically the treatment of COVID-19 .
  • Summary of Application : Tucaresol has been proposed as a potential treatment for COVID-19. It is an orally active, stable, small molecule that can be manufactured on a large scale .
  • Methods of Application : Tucaresol is orally administered. It functions as a host-targeted antiviral by selectively protecting and reconstituting CD4+ T helper cells .
  • Results or Outcomes : While Tucaresol has been suggested as a potential treatment for COVID-19, the specific results of its application in this context are not detailed in the sources I found .

Treatment of HIV

  • Scientific Field : Virology, specifically the treatment of HIV .
  • Summary of Application : Tucaresol has been used in trials studying the treatment of HIV Infections . It functions as a host-targeted antiviral by selectively protecting and reconstituting CD4+ T helper cells .
  • Methods of Application : Tucaresol is orally administered. It has been used in combination with other anti-HIV therapy (HAART) .
  • Results or Outcomes : The specific results of Tucaresol’s application in the treatment of HIV are not detailed in the sources I found .

安全和危害

In a Phase I/II clinical trial performed on HIV-positive patients, the safety and immunomodulating effects of tucaresol were analyzed . Preliminary safety data for Tucaresol is promising. Clinical trials have reported minimal adverse effects, with most being mild and transient .

属性

IUPAC Name

4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDONBRPTABQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233247
Record name Tucaresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tucaresol

CAS RN

84290-27-7
Record name Tucaresol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucaresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tucaresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCARESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The product from step (B) (7.9 g) was suspended in methanol (90 ml) and stirred with 1 N sodium hydroxide solution (90 ml) for 2.5 hours. The resulting dark solution was evaporated to half volume and then diluted with water (160 ml) and acidified with concentrated hydrochloric acid, with cooling in an ice bath. The precipitated product was collected by filtration, washed with water (200 ml), sucked dry and recrystallised from aqueous dimethylformamide. The title compound was isolated as yellow crystals after drying in vacuo at 60° C. m.p. 240°-242° C. (sinters at ~225° C.)
Name
product
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tucaresol
Reactant of Route 2
Reactant of Route 2
Tucaresol
Reactant of Route 3
Reactant of Route 3
Tucaresol
Reactant of Route 4
Reactant of Route 4
Tucaresol
Reactant of Route 5
Reactant of Route 5
Tucaresol
Reactant of Route 6
Reactant of Route 6
Tucaresol

Citations

For This Compound
398
Citations
AC Smith, V Yardley, J Rhodes… - Antimicrobial agents and …, 2000 - Am Soc Microbiol
… In this study we describe the effect of tucaresol in murine models of L. donovani infection. … the timing of tucaresol dosing postinfection, but it also suggests that tucaresol is acting more …
Number of citations: 52 journals.asm.org
TF Belz, ME Olson, E Giang, M Law… - ACS Medicinal …, 2020 - ACS Publications
… To further enhance tucaresol’s adjuvant platform, we detail the synthesis of a series of tucaresol concentric adjuvants through lipidation of the tucaresol framework and evaluating the …
Number of citations: 5 pubs.acs.org
R Arya, PE Rolan, RW OOTTON… - British journal of …, 1996 - Wiley Online Library
… We administered tucaresol to sickle cell patients in the steady state to examine the anti-… of tucaresol or placebo were given to nine stable sickle cell patients (aged 17–39 years; tucaresol…
Number of citations: 82 onlinelibrary.wiley.com
SE Wright, KA Rewers-Felkins… - Immunological …, 2014 - Taylor & Francis
… This study was done to determine whether tucaresol can enhance … mononuclear cells was reduced by tucaresol. Furthermore, … This study implies that tucaresol may be of use as an …
Number of citations: 1 www.tandfonline.com
RW Peck, R Wootton, R Wiggs… - British journal of …, 1998 - Wiley Online Library
… 200 mg tucaresol on two occasions in random order. On one occasion, tucaresol was given … between the two occasions but the rate of tucaresol absorption was faster after food intake. …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
PE Rolan, AJ Mercer, R Wootton… - British journal of clinical …, 1995 - Wiley Online Library
… tucaresol were examined in a double-blind, placebo-controlled, parallel groups study in 12 healthy men. 3 Three doses of tucaresol … , increased in the tucaresol group with the greatest …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
M Clerici, M Cogliati, G Rizzardini, F Colombo… - Clinical …, 2000 - Elsevier
… effects of tucaresol on T cell functions are … tucaresol at higher doses is not the result of increased cell death, suggesting a role of functional impairment. These data confirm that tucaresol …
Number of citations: 9 www.sciencedirect.com
PE Rolan - 1995 - digital.library.adelaide.edu.au
… This thesis describes the exploratory clinical development of tucaresol, consisting of the th¡ee studies performed in man to the date of writing. The frrst human study with tucaresol was of …
Number of citations: 1 digital.library.adelaide.edu.au
A Fernandez-Tejada, EK Chea, C George… - Bioorganic & medicinal …, 2014 - Elsevier
… We envisioned that QS saponin adjuvants and tucaresol could be tested … Thus, we envisioned that tucaresol could be attached … Modification of tucaresol at this position with retention of …
Number of citations: 38 www.sciencedirect.com
KM Knee, R Jasuja, A Barakat, JJ Kelly, JC Nneji… - Blood, 2016 - Elsevier
… One such compound, Tucaresol was advanced into clinical … presents an opportunity to use Tucaresol as a mechanism for … In this study, we treated Townes SCD mice with Tucaresol for …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。